3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide
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Overview
Description
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, also known as DPCIM, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In infectious diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to improve cognitive function and reduce oxidative stress. In infectious diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit bacterial and fungal growth and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential for multiple applications in various scientific research fields. Another advantage is its relatively low toxicity compared to other chemical compounds. However, one limitation is the limited availability of 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, which may make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for the study of 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide. One direction is to further explore its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, future studies could focus on the development of more efficient synthesis methods for 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, which would make it more widely available for scientific research.
Synthesis Methods
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyaniline with phenylthioacetic acid, followed by the reaction of the resulting product with phosgene and ammonium hydroxide. The final step involves the reaction of the resulting intermediate with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Scientific Research Applications
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been studied for its potential neuroprotective effects. In infectious diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-14-9-8-12(10-15(14)22-2)17(18)19-23-16(20)11-24-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMMTYICGBFUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CSC2=CC=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CSC2=CC=CC=C2)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.